

Check Availability & Pricing

# Comparing toxicity of continuous versus intermittent Zandelisib dosing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Zandelisib |           |
| Cat. No.:            | B611922    | Get Quote |

# Zandelisib Dosing and Toxicity: A Technical Resource for Researchers

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the comparative toxicity of continuous versus intermittent dosing of **Zandelisib**. The following resources include troubleshooting guides in a question-and-answer format, quantitative data summaries, and detailed experimental protocols derived from clinical studies.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant immune-mediated toxicities in our preclinical models with continuous **Zandelisib** administration. Is this expected, and how can it be mitigated?

A1: Yes, this is a known class effect of PI3K $\delta$  inhibitors. Continuous inhibition of the PI3K $\delta$  pathway can disrupt the function and survival of regulatory T cells (Tregs), leading to immune-mediated toxicities such as diarrhea, colitis, and pneumonitis[1][2]. Clinical data has shown that an intermittent dosing schedule can mitigate these toxicities while maintaining efficacy[1][3][4]. The "off-drug" periods are hypothesized to allow for the recovery and repopulation of Tregs[5]. For your preclinical experiments, you might consider implementing a dosing holiday (e.g., dosing for a number of days followed by a drug-free period) to mimic the clinical intermittent schedule.

### Troubleshooting & Optimization





Q2: What are the most common adverse events reported for intermittent **Zandelisib** dosing in clinical trials?

A2: In a global phase 2 study of intermittent **Zandelisib** for relapsed/refractory follicular lymphoma, the most frequently reported adverse events of any grade were diarrhea (37%), nausea (22%), pyrexia (19%), and fatigue (19%)[6]. Grade 3-4 adverse events of special interest for PI3K $\delta$  inhibitors included diarrhea (6%), colitis (3%), pneumonia (4%), and cutaneous reactions (3%)[6].

Q3: How does the rate of severe adverse events (Grade 3-4) compare between continuous and intermittent **Zandelisib** dosing?

A3: Clinical studies have demonstrated a notably lower incidence of Grade 3-4 adverse events with intermittent dosing compared to continuous dosing. In one phase 1b trial, 44% of patients in the intermittent dosing group experienced Grade 3-4 AEs, compared to 76% of patients in the continuous dosing group[1][3][7]. The cumulative incidence of Grade 3 or worse AEs was also lower in the intermittent dosing group (20%) versus the continuous dosing group (45%) at a median follow-up of 15.7 and 24.9 months, respectively[8].

Q4: We are designing a study to evaluate **Zandelisib** in combination with another agent. What is the recommended dosing schedule for **Zandelisib** to minimize toxicity?

A4: Based on extensive clinical trial data, an intermittent dosing schedule is recommended to improve the safety profile of **Zandelisib**, particularly in combination regimens[9]. A commonly used intermittent schedule in clinical trials is daily dosing for the first two 28-day cycles for tumor debulking, followed by dosing on days 1-7 of each subsequent 28-day cycle[1][7]. This schedule has been shown to reduce the frequency of severe immune-mediated toxicities[8].

Q5: If a patient experiences a Grade 3 non-hematological toxicity, what is the recommended course of action?

A5: In clinical trials, **Zandelisib** was typically withheld for Grade 3 non-hematological toxicities. Upon resolution of the toxicity to Grade 1 or better, **Zandelisib** could be resumed, often at the 60 mg dose on an intermittent schedule for those in the 60 mg cohort, or at a lower dose for patients on higher initial doses[1]. **Zandelisib** was generally discontinued for any Grade 4 non-hematological toxicities[1].



## **Quantitative Data Summary: Adverse Events**

The following tables summarize the comparative toxicity data from a key phase 1b clinical trial comparing continuous versus intermittent dosing of **Zandelisib**[1][7][10].

Table 1: Comparison of Grade 3-4 Adverse Events (AEs)

| Adverse Event                           | Continuous Dosing (n=38) | Intermittent Dosing (n=59) |
|-----------------------------------------|--------------------------|----------------------------|
| Any Grade 3-4 AE                        | 29 (76%)                 | 26 (44%)                   |
| Diarrhea                                | 8 (21%)                  | 3 (5%)                     |
| Pneumonia                               | 6 (16%)                  | 1 (2%)                     |
| Neutrophil Count Decrease               | 4 (11%)                  | 10 (17%)                   |
| Alanine Aminotransferase (ALT) Increase | 2 (5%)                   | 3 (5%)                     |
| Colitis                                 | 1 (3%)                   | 2 (3%)                     |

Data sourced from a phase 1b multicenter trial. The intermittent dosing schedule was days 1-28 of cycles 1-2 and days 1-7 of subsequent 28-day cycles[1][7][10].

Table 2: Comparison of Serious Adverse Events (SAEs) and Treatment Interruptions

| Event                            | Continuous Dosing (n=38) | Intermittent Dosing (n=59) |
|----------------------------------|--------------------------|----------------------------|
| Any Serious AE                   | 13 (34%)                 | 13 (22%)                   |
| Treatment-Related Serious AEs    | 8 (21%)                  | 5 (8%)                     |
| Treatment Interruption due to AE | 15 (39%)                 | 26 (44%)                   |

Data sourced from the same phase 1b trial as Table 1[1][3][7].

# **Experimental Protocols**



The toxicity data presented is primarily from human clinical trials. Below is a summary of the clinical trial methodology for comparing continuous and intermittent dosing of **Zandelisib**.

Phase 1b Dose-Escalation and Expansion Study Protocol (NCT02914938)[1][3][8]

- Objective: To evaluate the safety, tolerability, and anti-tumor activity of **Zandelisib** administered with continuous or intermittent dosing, as monotherapy or in combination with
   rituximab, in patients with relapsed or refractory B-cell malignancies.
- Dose Escalation Phase: Patients received continuous daily oral Zandelisib at 60 mg, 120 mg, or 180 mg to determine the recommended phase 2 dose. The 60 mg dose was ultimately selected[7].
- Dose Expansion Phase:
  - Continuous Dosing Cohort: Patients received 60 mg of Zandelisib orally once daily.
  - Intermittent Dosing Cohort: Patients received 60 mg of Zandelisib orally once daily on days 1-28 of the first two 28-day cycles, followed by days 1-7 of all subsequent 28-day cycles[1].
- Toxicity Assessment: Safety was assessed in all patients. Adverse events were graded
  according to the National Cancer Institute Common Terminology Criteria for Adverse Events
  (CTCAE). Dose-limiting toxicities were assessed during a 56-day period to capture earlyonset toxicities[1].
- Endpoints: The primary endpoints were safety (including dose-limiting toxicities and maximum tolerated dose) and the minimum biologically effective dose[10].

# Visualizations Zandelisib Mechanism of Action: PI3Kδ Signaling Pathway





Click to download full resolution via product page

Caption: PI3K $\delta$  signaling pathway and the inhibitory action of **Zandelisib**.



## **Clinical Trial Workflow for Dosing Schedule Comparison**



Click to download full resolution via product page

Caption: Workflow for comparing continuous vs. intermittent **Zandelisib** dosing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Zandelisib with continuous or intermittent dosing as monotherapy or in combination with rituximab in patients with relapsed or refractory B-cell malignancy: a multicentre, first-in-patient, dose-escalation and dose-expansion, phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of zandelisib plus zanubrutinib in previously treated follicular and mantle cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3Kδ inhibitor zandelisib on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zandelisib in Continuous or Intermittent Dosing Schedules With or Without Rituximab for Relapsed or Refractory B-Cell Malignancies - The ASCO Post [ascopost.com]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Zandelisib with continuous or intermittent dosing as monotherapy or in combination with rituximab in patients with relapsed or refractory B-cell malignancy: a multicentre, first-in-patient, dose-escalation and dose-expansion, phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing toxicity of continuous versus intermittent Zandelisib dosing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611922#comparing-toxicity-of-continuous-versus-intermittent-zandelisib-dosing]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com